molecular formula C31H33N3O B12167740 1,3-dibenzyl-4',4',6',8'-tetramethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

1,3-dibenzyl-4',4',6',8'-tetramethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

Cat. No.: B12167740
M. Wt: 463.6 g/mol
InChI Key: CNVDGNBRPLPJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic hybrid molecule featuring a pyrrolo[3,2,1-ij]quinolinone core fused with an imidazolidine ring. Key structural attributes include:

  • Spiro junction: The imidazolidine ring (with 1,3-dibenzyl substituents) is connected to the pyrrolo[3,2,1-ij]quinolinone fragment via a spiro carbon at position 1' .
  • Substituents: The pyrrolo[3,2,1-ij]quinolinone moiety is substituted with four methyl groups at positions 4',4',6',8', enhancing steric bulk and influencing electronic properties .

Properties

Molecular Formula

C31H33N3O

Molecular Weight

463.6 g/mol

IUPAC Name

1',3'-dibenzyl-6,9,11,11-tetramethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,2'-imidazolidine]-2-one

InChI

InChI=1S/C31H33N3O/c1-22-17-26-23(2)19-30(3,4)34-28(26)27(18-22)31(29(34)35)32(20-24-11-7-5-8-12-24)15-16-33(31)21-25-13-9-6-10-14-25/h5-14,17-19H,15-16,20-21H2,1-4H3

InChI Key

CNVDGNBRPLPJQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2C)(C)C)N(CCN4CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multiple steps, including the formation of the imidazolidine and pyrroloquinoline rings, followed by their spiro linkage. Common synthetic routes may include:

    Formation of Imidazolidine Ring: This step often involves the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions to form the imidazolidine ring.

    Formation of Pyrroloquinoline Ring: This can be achieved through cyclization reactions involving suitable precursors such as anilines and ketones.

    Spiro Linkage Formation: The final step involves the spiro linkage between the imidazolidine and pyrroloquinoline rings, which can be facilitated by various coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced imidazolidine or pyrroloquinoline compounds.

Scientific Research Applications

1,3-Dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-4’,4’,6’,8’-tetramethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Spiro Systems
Compound Name Core Structure Key Substituents Bioactivity/Applications Reference
5',6'-Dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one Benzothiazole + pyrroloquinolinone None Unknown (structural analysis only)
3'-(4-Fluorophenyl)-4,4,6,8-tetramethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione Thiazolidinedione + pyrroloquinolinone 4-Fluorophenyl, tetramethyl Anticoagulant (FXa inhibition)
Target Compound Imidazolidine + pyrroloquinolinone 1,3-Dibenzyl, tetramethyl Potential kinase/anticoagulant roles

Key Observations :

  • The benzothiazole analogue lacks methyl and benzyl substituents, reducing steric hindrance and likely altering solubility .
  • The thiazolidinedione derivative shares tetramethyl substitution but replaces imidazolidine with a thiazolidinedione ring, enhancing hydrogen-bonding capacity for enzyme inhibition .
  • The target compound's 1,3-dibenzyl groups may improve membrane permeability compared to non-aromatic analogues, while tetramethyl substitution mirrors FXa inhibitors reported in pyrroloquinolinone hybrids .
Functional Analogues with Anticoagulant Activity

Compounds based on pyrrolo[3,2,1-ij]quinolinone scaffolds have shown anticoagulant activity via Factor Xa (FXa) inhibition:

Compound Class Substituent Positions IC50 (FXa) Selectivity (FXa vs. FXIa) Reference
6-Aryl-pyrroloquinolinones 6-Aryl, 8-Halogen 0.7–40 µM Moderate
8-Halogenated derivatives 8-Iodo, 6-methyl <10 µM High for FXa
Hybrid thiazole-pyrroloquinolinones 8-Ester/aryl, 6-methyl 1–20 µM Variable
Target Compound 8'-Methyl, 6'-methyl Not reported Predicted high (structural similarity)

Key Observations :

  • Substituent position matters : 8-Halogen or aryl groups (e.g., 8-iodo in ) significantly enhance FXa inhibition, suggesting the target’s 8'-methyl may offer moderate activity.
  • Hybrid systems: Thiazole-pyrroloquinolinones (e.g., ) demonstrate that electron-withdrawing groups at position 8 improve potency, a design feature absent in the target compound.

Key Observations :

  • Most analogues (e.g., ) are synthesized via condensation reactions in acetic acid, suggesting the target compound may follow a similar pathway.

Research Findings and Implications

  • Activity Prediction : Based on positional methyl substitution (4',4',6',8'), the compound may exhibit FXa inhibition in the low µM range, though less potent than halogenated analogues .
  • Synthetic Challenges : Introducing four methyl groups and a spiro-imidazolidine system likely requires multi-step protocols, contrasting with single-step condensations for simpler hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.